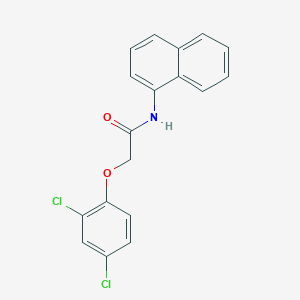

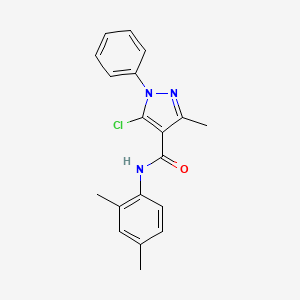

2-(2,4-dichlorophenoxy)-N-1-naphthylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N-1-naphthylacetamide often involves reactions between naphthylacetamide derivatives and other chemical agents. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of angular heterocyclic compounds, suggesting a pathway for the synthesis of complex naphthylacetamide derivatives (Agarwal & Mital, 1976).

Molecular Structure Analysis

The molecular structure of naphthylacetamide derivatives reveals significant insights into their chemical behavior. For example, the crystal structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone showcases a non-planar molecule with intramolecular hydrogen bonding, providing a foundation for understanding the structural characteristics of similar naphthylacetamide compounds (Ünver et al., 2001).

Chemical Reactions and Properties

The photodegradation of dichlorprop and 2-naphthoxyacetic acid in water illustrates the chemical reactivity and degradation pathways of dichlorophenoxy derivatives, which may share similarities with the chemical reactions of 2-(2,4-dichlorophenoxy)-N-1-naphthylacetamide (Climent & Miranda, 1997).

Physical Properties Analysis

The synthesis and characterization of 2-naphthyloxy derivatives of N,N-substituted acetamides provide valuable information on the physical properties, including the potential for significant antiamnesic activity, which might be extrapolated to understand the physical properties of 2-(2,4-dichlorophenoxy)-N-1-naphthylacetamide derivatives (Piplani et al., 2004).

Chemical Properties Analysis

The study of the synthesis, activity, and molecular modeling of new 2, 4-dioxo-5-(naphthylmethylene)-3-thiazolidineacetic acids and 2-thioxo analogues as potent aldose reductase inhibitors reveals the intricate chemical properties and potential therapeutic applications of naphthylacetamide derivatives, providing a model for understanding the chemical properties of 2-(2,4-dichlorophenoxy)-N-1-naphthylacetamide (Fresneau et al., 1998).

Mechanism of Action

2,4-Dichlorophenoxyacetic acid is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected . It activates the auxin receptor system resulting in changes in the actin cytoskeleton, increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .

. It is soluble in water at 900 mg/L .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and is suspected of causing cancer. It is harmful if swallowed or in contact with skin . It is advised to avoid breathing dust, wash skin thoroughly after handling, and do not eat, drink or smoke when using this product .

Future Directions

2-(2,4-dichlorophenoxy)acetic acid and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c19-13-8-9-17(15(20)10-13)23-11-18(22)21-16-7-3-5-12-4-1-2-6-14(12)16/h1-10H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPLKSHZHGOFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349902 |

Source

|

| Record name | Acetamide, 2-(2,4-dichlorophenoxy)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-(2,4-dichlorophenoxy)-N-1-naphthalenyl- | |

CAS RN |

93869-73-9 |

Source

|

| Record name | Acetamide, 2-(2,4-dichlorophenoxy)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)

![N-[(3S*,4R*)-1-{N-[(dimethylamino)carbonyl]glycyl}-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533086.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B5533089.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5533098.png)

![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5533106.png)

![4-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5533117.png)

![1-[3-(2-methoxyphenyl)propanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5533123.png)

![(3R*,4R*)-1-[2-(4-fluorophenoxy)ethyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5533141.png)